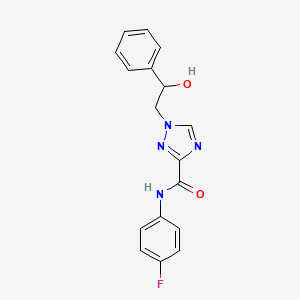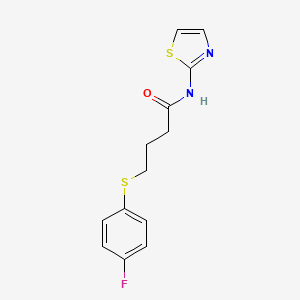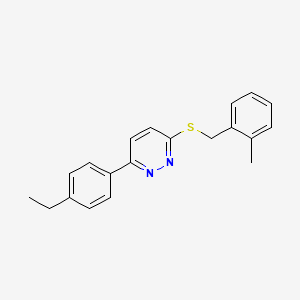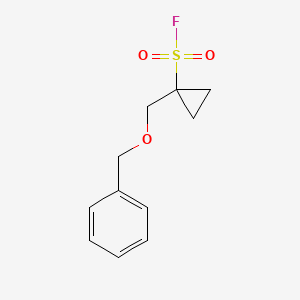
1-(Phenylmethoxymethyl)cyclopropane-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Phenylmethoxymethyl)cyclopropane-1-sulfonyl fluoride is a chemical compound that has been widely used in scientific research. This compound is also known as PCMCSF and is a potent irreversible inhibitor of serine proteases. The compound has been used to study the mechanism of action of various enzymes and to develop new drugs for the treatment of diseases.
Mechanism Of Action
PCMCSF irreversibly binds to the active site of serine proteases, forming a covalent bond with the serine residue. This covalent bond prevents the enzyme from functioning properly, leading to its inactivation. The irreversible nature of the inhibition makes PCMCSF a valuable tool for studying the mechanism of action of these enzymes.
Biochemical and Physiological Effects
PCMCSF has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that PCMCSF can inhibit the activity of various serine proteases, including thrombin, trypsin, and chymotrypsin. In vivo studies have shown that PCMCSF can reduce blood coagulation and inflammation in animal models.
Advantages And Limitations For Lab Experiments
One of the main advantages of using PCMCSF in lab experiments is its irreversibility. This allows researchers to study the long-term effects of inhibiting serine proteases and to develop new drugs that target these enzymes. However, PCMCSF also has some limitations. Its potency can make it difficult to control the degree of inhibition, and its irreversible nature can make it challenging to study the effects of partial inhibition.
Future Directions
There are many potential future directions for research involving PCMCSF. One area of interest is the development of new drugs that target serine proteases for the treatment of diseases such as cancer and inflammatory disorders. Another area of interest is the use of PCMCSF in structural biology studies to better understand the three-dimensional structure of serine proteases and their interactions with other molecules. Finally, researchers may continue to explore the potential applications of PCMCSF in other areas of scientific research, such as drug discovery and protein engineering.
Synthesis Methods
The synthesis of PCMCSF involves the reaction of cyclopropanecarboxylic acid with paraformaldehyde and phenylmethanol in the presence of a strong acid catalyst. The resulting intermediate is then reacted with sulfonyl chloride to form the final product. The synthesis of PCMCSF is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.
Scientific Research Applications
PCMCSF has been widely used in scientific research as an irreversible inhibitor of serine proteases. These enzymes play a critical role in many biological processes, including blood coagulation, inflammation, and immune response. By inhibiting these enzymes, PCMCSF can help researchers understand the mechanism of action of these enzymes and develop new drugs for the treatment of diseases.
properties
IUPAC Name |
1-(phenylmethoxymethyl)cyclopropane-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3S/c12-16(13,14)11(6-7-11)9-15-8-10-4-2-1-3-5-10/h1-5H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXTXOXMSSUGDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(COCC2=CC=CC=C2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenylmethoxymethyl)cyclopropane-1-sulfonyl fluoride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3Ar,6aR)-5-methoxycarbonyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2635197.png)
![2-Chloro-N-[2-hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl]-N-methylpropanamide](/img/structure/B2635198.png)
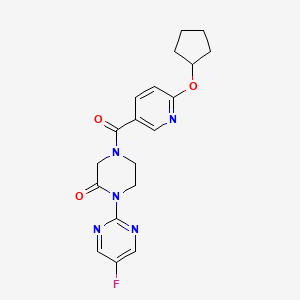
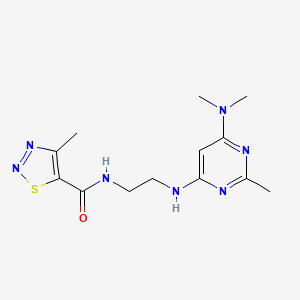
![9-Ethoxy-2-(3,4,5-trimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2635203.png)
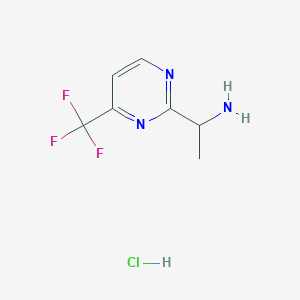
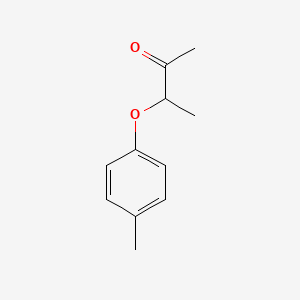
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide](/img/structure/B2635208.png)
![2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2635209.png)
![N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2635212.png)
![9-(3,4-dimethoxybenzyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2635213.png)
